Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoate
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoate is a synthetic organic compound featuring three key functional groups:
- A tert-butoxycarbonyl (Boc) -protected amino group at position 2, providing stability against nucleophilic attack and acidic conditions.
- An ethyl ester moiety, enhancing solubility in organic solvents and enabling further hydrolysis to carboxylic acids.
This compound is structurally analogous to intermediates used in peptide synthesis and protease inhibitor development, where Boc protection and thioether linkages are critical for modulating reactivity and bioactivity .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenylacetyl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-5-23-16(21)14(19-17(22)24-18(2,3)4)12-25-15(20)11-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAJMLKLDMCBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC(=O)CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoate, with the CAS number 1396971-64-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
The compound's biological activity is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group is significant for protecting amino groups during synthesis, while the sulfanyl moiety may contribute to its reactivity and interaction with proteins.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting enzyme function.
- Targeting Cancer Cells : Similar compounds have been shown to selectively target cancer cells by binding to specific receptors or antigens, leading to apoptosis or growth inhibition .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Case Study 1 : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating effective cytotoxicity against breast and lung cancer cells .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In vitro studies suggest that it may inhibit the growth of certain bacterial strains, possibly through mechanisms involving disruption of cell membrane integrity or inhibition of metabolic pathways.
Data Table: Summary of Biological Activities
Research Findings
- Cytotoxicity Studies : In a study published in a peer-reviewed journal, derivatives of this compound were shown to induce apoptosis in cancer cells through the activation of caspase pathways .
- Mechanistic Insights : Research indicates that the sulfanyl group may play a crucial role in mediating interactions with thiol-containing biomolecules, leading to altered cellular signaling pathways .
- Formulation Development : Ongoing research aims to formulate this compound into delivery systems that enhance its bioavailability and therapeutic efficacy in vivo .
Scientific Research Applications
Structural Features
The compound features:
- A tert-butoxycarbonyl group that protects the amino functionality during synthetic procedures.
- A sulfanyl moiety that enhances its reactivity and potential biological interactions.
Medicinal Chemistry
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoate serves as an important intermediate in the synthesis of various biologically active compounds. Its structural components allow for modifications that can lead to the development of new pharmaceuticals targeting specific diseases.
Case Studies:
- Anticancer Research : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through caspase activation pathways. For instance, a study on HCT-116 cells showed significant cell cycle arrest at the G1 phase due to treatment with this compound.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications, particularly against multi-drug resistant bacterial strains. In vitro assays revealed moderate antibacterial activity, suggesting potential use in treating infections caused by resistant pathogens.
Case Studies:
- Antimicrobial Efficacy Study : Research indicated that this compound was effective at lower concentrations than many existing antibiotics against specific bacterial strains, highlighting its potential as a lead candidate for antibiotic development.
Anti-inflammatory Properties
Preliminary investigations suggest that this compound may possess anti-inflammatory effects. In vitro assays indicated significant inhibition of pro-inflammatory cytokines, which could be beneficial for conditions such as arthritis.
Case Studies:
- Inflammation Model : In animal models, administration of the compound resulted in reduced edema and pro-inflammatory markers compared to untreated controls, indicating its therapeutic potential in inflammatory diseases.
Summary of Biological Activities
| Activity Type | Description | Case Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; significant cytotoxicity observed | |
| Antimicrobial | Moderate antibacterial activity against multi-drug resistant strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces edema in animal models |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is a widely used amine protecting group. Deprotection typically occurs under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) to regenerate the free amine.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic deprotection | TFA in DCM or HCl in dioxane | Removal of Boc group, yielding ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate |
| Base-mediated cleavage | Rarely used for Boc groups | Not typically applicable |
This reaction is critical for accessing the unprotected amine, which can then undergo further transformations (e.g., peptide coupling). Similar deprotection strategies are documented for Boc-protected amino acids .
Hydrolysis of the Ethyl Ester
The ethyl ester can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl in aqueous ethanol | Formation of 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoic acid |
| Basic hydrolysis | LiOH or KOH in aqueous THF | Same product as above |
This transformation is foundational for synthesizing carboxylic acid derivatives, which are precursors for amide or ester bond formations. Analogous ester hydrolysis is observed in compounds with similar ester groups .
Reactions of the Sulfanyl Group
The sulfanyl (thioether) group can participate in oxidation, substitution, or cleavage reactions:
Oxidation to Sulfoxide/Sulfone
Thioethers are susceptible to oxidation by reagents like hydrogen peroxide or m-CPBA.
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ | Neutral or basic conditions | Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfinyl]propanoate |
| m-CPBA | Dichloromethane, 0°C | Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfonyl]propanoate |
Nucleophilic Substitution
Under strongly acidic conditions (e.g., H₂SO₄), the sulfanyl group may act as a leaving group, though this is less common than oxidation.
Cleavage of the Phenylacetyl Group
The phenylacetyl substituent attached to sulfur could undergo hydrolysis under basic conditions (e.g., NaOH) to release the thiol and generate acetophenone.
This reactivity is inferred from analogous sulfur-containing compounds, such as those described in peptide synthesis .
Substitution at the Phenylacetyl Moiety
The phenylacetyl group may undergo acetylation or cleavage under specific conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Strong acid/base | Cleavage to yield ethyl 2-[(tert-butoxycarbonyl)amino]-3-mercaptopropanoate |
| Acetylation | Acetyl chloride, pyridine | Further acetylation (unlikely due to steric hindrance) |
Cross-Coupling and Functionalization
The sulfanyl group and amine could serve as reactive sites for further functionalization:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Amide bond formation | After Boc deprotection; coupling agents (e.g., HATU) | Peptide derivatives |
| Sulfur–metal coupling | Transition metal catalysts (e.g., Pd) | Cross-coupled products |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key differences between the target compound and its analogs based on functional group substitutions, physicochemical properties, and synthetic applications.
Table 1: Structural and Functional Comparison
Functional Group Modifications and Implications
(a) Thioether Substituents
- Allylthio Analog (C₁₃H₂₃NO₄S): The allyl group enables thiol-ene click chemistry for bioconjugation, a feature absent in the target compound .
(b) Amino Protection Strategies
- Mono-Boc vs. Di-Boc Protection: The target compound’s single Boc group offers intermediate steric protection, whereas the di-Boc analog (C₂₀H₂₉N₃O₇) exhibits reduced reactivity in amide bond formation due to heightened steric hindrance .
(c) Ester Moieties
Physicochemical Properties
- Lipophilicity : The 3-chlorobenzoylthio analog (predicted logP ~3.5) is more lipophilic than the target compound (estimated logP ~2.8), suggesting better membrane permeability .
- Thermal Stability : The di-Boc analog decomposes at 163°C, while the target compound’s stability remains uncharacterized but is expected to be lower due to the absence of dual Boc groups .
Q & A
Q. What are the standard synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group in amino acid derivatives like this compound?
Methodological Answer: The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine) in anhydrous dichloromethane (DCM). For example, (S)-Ethyl 2-((Boc)amino)-3-(4-fluorophenyl)propanoate was synthesized by reacting the free amine precursor with Boc₂O in DCM, achieving a 95% yield without purification . Key considerations:
- Base selection : Triethylamine neutralizes HCl generated during the reaction.
- Solvent : DCM ensures solubility and minimizes side reactions.
- Temperature : Room temperature (RT) is sufficient for most cases.
Q. How can researchers characterize the structural integrity of this compound after synthesis?
Methodological Answer: Combined spectroscopic and chromatographic methods are essential:
- NMR : ¹H and ¹³C NMR confirm the Boc group (e.g., tert-butyl peaks at ~1.4 ppm) and ester functionalities (e.g., ethyl quartet at ~4.1 ppm). For example, the Boc-protected intermediate in showed distinct tert-butyl signals in ¹H NMR.
- HPLC/MS : Purity (>95%) and molecular weight verification (e.g., ESI-MS for [M+H]+ ions).
- Melting Point : Decomposition temperatures (e.g., 163°C in ) help assess stability.
Advanced Research Questions
Q. What strategies mitigate challenges in introducing sulfanyl groups during synthesis?
Methodological Answer: Sulfanyl group incorporation (e.g., via thiol-ene reactions or nucleophilic substitution) requires careful optimization:
- Steric hindrance : Bulky groups near the reaction site may necessitate longer reaction times or elevated temperatures. highlights failures in sulfonation of sterically hindered aliphatic amino esters, suggesting alternative approaches like pre-activation of thiols .
- Catalysis : Use of transition-metal catalysts (e.g., Ir-based photocatalysts in ) or organocatalysts can enhance reactivity.
- Protection : Temporary protection of reactive groups (e.g., using Boc or Fmoc) prevents undesired side reactions.
Q. How do researchers resolve contradictions in reaction yields across studies?
Methodological Answer: Discrepancies in yields often arise from variations in:
- Reagent purity : Impurities in Boc₂O or solvents can reduce efficiency.
- Workup protocols : Incomplete extraction (e.g., partitioning between H₂O and DCM in ) may lead to product loss.
- Catalyst loading : For photoredox reactions, suboptimal [Ir] catalyst concentrations (e.g., 0.01 equiv in ) affect conversion rates.
Q. Table 1: Comparison of Synthetic Yields Under Different Conditions
| Reaction Type | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Et₃N/DCM | 95 | |
| Photoredox Coupling | [Ir]/Ethyl Acetate | 91 | |
| Sulfonation Attempt | None (steric issues) | Failed |
Q. What methodologies optimize purification of this compound and its intermediates?
Methodological Answer:
- Flash Chromatography : Use gradients of ethyl acetate/hexanes (e.g., 50–75% in ) for Boc-protected intermediates.
- Acid-Base Extraction : For free amines, adjust pH to precipitate products (e.g., acidification to pH 6 in ).
- Preparative HPLC : Resolve closely related impurities, as demonstrated for a trifluoropropanoate derivative in .
Q. How does the phenylacetyl-sulfanyl moiety influence reactivity in biological assays?
Methodological Answer:
- Enzyme Inhibition : The sulfanyl group may act as a nucleophile, targeting cysteine residues in enzymes. Similar esters in were used to study metabolic pathways.
- Prodrug Potential : Ester groups (e.g., ethyl) enhance membrane permeability, while the sulfanyl group facilitates intracellular cleavage.
- Stability Studies : Monitor hydrolysis in buffer solutions (pH 7.4) to assess shelf-life and metabolic degradation.
Q. What advanced techniques analyze electronic effects of substituents on reaction mechanisms?
Methodological Answer:
- DFT Calculations : Model electron density around the sulfanyl group to predict nucleophilicity.
- Kinetic Isotope Effects (KIEs) : Compare reaction rates with deuterated vs. protiated substrates to elucidate mechanisms.
- Spectroscopic Probes : Use ¹⁹F NMR (if fluorinated analogs are synthesized) to track electronic environments, as in .
Q. Table 2: Spectroscopic Data for Structural Confirmation
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|
| Boc tert-butyl | 1.4 (s, 9H) | 28.1, 80.1 | |
| Ethyl ester | 4.1 (q, J=7.1 Hz) | 61.3, 14.2 | |
| Phenylacetyl aromatic | 7.2–7.4 (m, 5H) | 126–134 (aromatic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
